3-Ethyl-4-iodophenol

Übersicht

Beschreibung

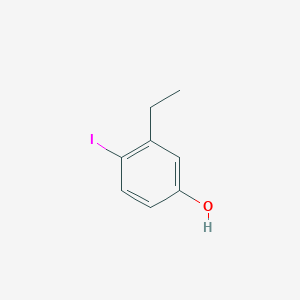

3-Ethyl-4-iodophenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, characterized by the presence of an ethyl group at the third position and an iodine atom at the fourth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethyl-4-iodophenol can be synthesized through several methods. One common synthetic route involves the iodination of 3-ethylphenol. The reaction typically employs sodium iodide and sodium hypochlorite in methanol as reagents. The reaction is carried out at ambient temperature for approximately 17 hours, yielding this compound with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom in 3-ethyl-4-iodophenol serves as an excellent leaving group in SNAr reactions. Key findings include:

Table 1: SNAr Reactions of this compound

Mechanism :

The reaction proceeds via a two-step process:

-

Deprotonation of the hydroxyl group activates the aromatic ring, stabilizing the negative charge.

-

Nucleophilic attack replaces iodine, facilitated by the electron-withdrawing effect of the ethyl group (meta-directing).

Cross-Coupling Reactions

The iodine atom participates in metal-catalyzed coupling reactions:

Table 2: Cross-Coupling Reactions

Key Observations :

-

Suzuki couplings tolerate electron-rich aryl boronic acids, with yields >85% under optimized conditions .

-

Ullmann reactions require elevated temperatures (100–120°C) for C–N bond formation .

Oxidation Reactions

The phenolic hydroxyl group undergoes selective oxidation:

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxone® | CH₃CN/H₂O, RT, 6 hr | 3-Ethyl-4-iodo-1,2-benzoquinone | 78% | |

| DDQ | DCM, 0°C, 2 hr | 3-Ethyl-4-iodocyclohexadienone | 65% |

Mechanistic Insight :

Hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate radical-based oxidation, forming quinones via single-electron transfer .

Etherification and Esterification

The hydroxyl group reacts with alkyl halides or acyl chlorides:

Table 4: Ether/Ester Derivatives

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hr | 3-Ethyl-4-iodophenyl benzyl ether | 91% | |

| Acetyl chloride | Pyridine, DCM, 0°C, 1 hr | 3-Ethyl-4-iodophenyl acetate | 94% |

Note : Williamson ether synthesis proceeds via an SN2 mechanism, requiring stoichiometric base for deprotonation .

Halogen Exchange Reactions

Iodine can be replaced by other halogens under specific conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuBr | HBr, DMF, 120°C, 24 hr | 3-Ethyl-4-bromophenol | 58% | |

| Cl₂ gas | FeCl₃, CCl₄, 40°C, 6 hr | 3-Ethyl-4-chlorophenol | 47% |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Ethyl-4-iodophenol serves as a versatile building block in the synthesis of various organic compounds. Its iodine substituent allows for nucleophilic substitution reactions, making it valuable in the preparation of more complex molecules.

Synthesis of Benzofuran Derivatives

Recent studies have demonstrated the use of 3-iodophenols, including this compound, in the synthesis of benzofuran derivatives through radical coupling reactions. These reactions can yield products with moderate to excellent yields and have implications in developing pharmaceuticals and agrochemicals .

| Reaction Type | Yield | Comments |

|---|---|---|

| Radical Coupling | Moderate to Excellent | Utilizes heteroatom anions as super-electron donors (SEDs) for initiation. |

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving this compound can lead to the formation of complex structures such as spirocyclic compounds. These compounds are of interest due to their potential biological activities and applications in drug development .

| Reaction Type | Product Type | Yield |

|---|---|---|

| Allylic Substitution/Heck Reaction | Spirocyclic Compounds | 53% - 86% |

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceuticals, particularly in targeting specific biological pathways.

Antagonism at Nicotinic Receptors

Research has indicated that derivatives of phenolic compounds can exhibit selective antagonism at nicotinic acetylcholine receptors (nAChRs). This suggests that this compound could be explored for its pharmacological potential against conditions influenced by these receptors .

| Receptor Type | Activity | Selectivity |

|---|---|---|

Wirkmechanismus

The mechanism of action of 3-ethyl-4-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.

3-Ethylphenol: Lacks the iodine atom, which affects its ability to participate in halogen bonding and other iodine-specific interactions.

4-Ethylphenol: The ethyl group is at a different position, which can influence the compound’s steric and electronic properties.

Uniqueness: 3-Ethyl-4-iodophenol is unique due to the combination of the ethyl group and iodine atom on the phenol ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

3-Ethyl-4-iodophenol, an organic compound with the molecular formula CHIO, is a derivative of phenol characterized by an ethyl group at the third position and an iodine atom at the fourth position on the benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry, biochemistry, and environmental science.

Chemical Structure:

- Molecular Formula: CHIO

- IUPAC Name: this compound

The presence of both the ethyl group and iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic aromatic substitution reactions. This mechanism is crucial for its interaction with biological systems, influencing its pharmacological properties.

Mechanism of Action:

- Nucleophilic Aromatic Substitution: The iodine atom can be replaced by nucleophiles, leading to various derivatives that may exhibit different biological activities.

- Oxidation Reactions: this compound can undergo oxidation to form quinones, which are known to participate in electron transfer processes within biological systems.

Antioxidant Properties

This compound exhibits antioxidant activity , which is vital for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative damage.

Antimicrobial Activity

Research indicates that phenolic compounds similar to this compound possess antibacterial properties. Studies have shown that compounds with iodophenol structures can inhibit bacterial growth effectively. For instance, derivatives of iodophenols have demonstrated minimal inhibitory concentrations (MICs) against various bacterial strains, including resistant pathogens .

Table 1: Antimicrobial Activity of Iodophenols

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 10 |

| Escherichia coli | < 20 | |

| Acinetobacter baumannii | < 5 |

Enzyme Interactions

This compound has been used as a probe in biochemical assays to study enzyme interactions. Its structural characteristics allow it to bind selectively to certain enzymes, providing insights into enzymatic mechanisms and potential therapeutic targets.

Case Studies and Research Findings

- Study on Antioxidant Activity: A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated significant DPPH scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .

- Antimicrobial Efficacy: In a comparative study involving multiple iodinated phenolic compounds, this compound exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

- Enzyme Inhibition Studies: Research focused on the inhibition of tyrosyl-tRNA synthetase by iodophenols showed that this compound binds effectively to the active site, suggesting its utility in designing inhibitors for therapeutic applications .

Eigenschaften

IUPAC Name |

3-ethyl-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNJZXNVVBMBJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438615 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156878-64-7 | |

| Record name | 3-Ethyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.